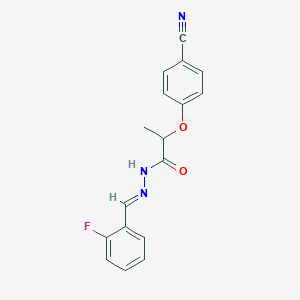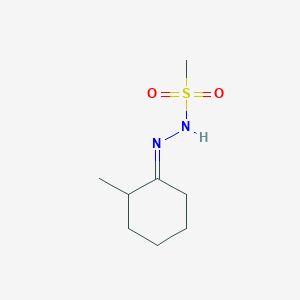
N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, a type of purinergic receptor found in immune cells, neurons, and other tissues. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used as a tool compound to investigate the role of P2X7 receptor in these processes.
作用机制
N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor's orthosteric site and preventing the binding of its endogenous ligand, ATP. This leads to the inhibition of downstream signaling pathways, including the activation of the inflammasome and the release of cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Inhibition of cytokine release: this compound inhibits the release of pro-inflammatory cytokines such as IL-1β and TNF-α in various cell types.
2. Reduction of pain behaviors: this compound reduces pain behaviors in animal models of inflammatory and neuropathic pain.
3. Protection against neuronal damage: this compound protects against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selectivity: this compound is a selective antagonist of the P2X7 receptor, with little or no activity against other P2X receptor subtypes.
2. Potency: this compound has a high affinity for the P2X7 receptor, with an IC50 value in the low nanomolar range.
3. Availability: this compound is commercially available from several vendors and can be easily synthesized in a standard organic chemistry laboratory.
Limitations:
1. Off-target effects: this compound may have off-target effects on other proteins or receptors, particularly at high concentrations.
2. Species differences: The effects of this compound may vary between species, and caution should be exercised when extrapolating results from animal models to humans.
3. Pharmacokinetics: The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, have not been extensively studied.
未来方向
There are several future directions for the research on N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide, including:
1. Development of more selective P2X7 receptor antagonists: Although this compound is a selective antagonist of the P2X7 receptor, it may have off-target effects on other proteins or receptors. The development of more selective P2X7 receptor antagonists could help to clarify the role of the P2X7 receptor in various physiological and pathological processes.
2. Investigation of the role of P2X7 receptor in cancer: The P2X7 receptor has been implicated in various aspects of cancer progression, including cell proliferation, migration, and invasion. The role of P2X7 receptor in cancer could be further investigated using this compound and other P2X7 receptor antagonists.
3. Study of the pharmacokinetics and pharmacodynamics of this compound: The pharmacokinetics and pharmacodynamics of this compound have not been extensively studied, and further research in this area could help to optimize its use in preclinical and clinical studies.
In conclusion, this compound is a selective antagonist of the P2X7 receptor that has been widely used as a tool compound in scientific research. It has several advantages and limitations for lab experiments and has been shown to have biochemical and physiological effects in various systems. Further research on this compound and the P2X7 receptor could lead to the development of new therapies for inflammation, pain, and neurodegeneration, among other conditions.
合成方法
N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide can be synthesized by reacting 4-isopropoxybenzoic acid with 2-tert-butyl-1,1-dimethylethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with thionyl chloride and 2,6-lutidine to form the final product. The synthesis of this compound has been described in several publications and can be performed on a small scale in a standard organic chemistry laboratory.
科学研究应用
N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide has been used in a wide range of scientific research applications, including:
1. Inflammation: P2X7 receptor activation is known to promote inflammation by inducing the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has been shown to inhibit P2X7 receptor-mediated cytokine release in various cell types, including macrophages, microglia, and astrocytes.
2. Pain: P2X7 receptor activation is also involved in pain processing, and this compound has been shown to reduce pain behaviors in animal models of inflammatory and neuropathic pain.
3. Neurodegeneration: P2X7 receptor activation has been implicated in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been shown to protect against neuronal damage and cognitive impairment in animal models of these diseases.
属性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(2)18-12-7-5-11(6-8-12)13(17)15-14(3,4)9-16/h5-8,10,16H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWROEVVAOYLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)

![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)




![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)

![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)


![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)
